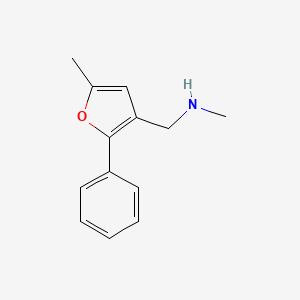

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-8-12(9-14-2)13(15-10)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPUGXOLGTYISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594590 | |

| Record name | N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-18-8 | |

| Record name | N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediate: (5-Formylfuran-2-yl)boronic Acid Coupling

- The starting materials are substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid.

- Using a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) and a base like sodium carbonate in a mixed solvent system (MeCN/H2O), the Suzuki cross-coupling is carried out at 60 °C for 1 hour.

- After reaction completion, the mixture is acidified, extracted with ethyl acetate, dried, and concentrated to yield the intermediate biaryl aldehyde compounds.

Formation of Urea-Based or Amine Intermediates via Condensation

- The aldehyde intermediates react with aromatic amines or methylamine derivatives in the presence of triphosgene (a phosgene equivalent) in dichloromethane (DCM), typically at room temperature.

- This step forms urea or amide linkages, which are crucial for further transformation into amine derivatives.

- The reaction mixture is stirred for several hours, solvent removed, and the crude product purified by column chromatography to obtain high-purity intermediates (82–93% yields reported).

Reduction to the Target Amine

- The condensation products are subjected to reduction, often using sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Raney nickel under hydrogen atmosphere).

- This converts imine or nitro intermediates to the corresponding amines.

- The reduction is carried out at room temperature, followed by work-up involving extraction and chromatographic purification.

Methylation to Introduce N-Methyl Group

- The N-methyl group can be introduced by methylation of the primary amine intermediate using methylating agents or by starting from N-methylated amine derivatives.

- Alternatively, N-methylformamide can be used as a methylating agent in the presence of strong bases and phase transfer catalysts to form N-methyl amines.

- For example, in related compounds like N-methyl-1-naphthalenemethanamine, methylation is achieved via reaction of N-methylformamide with chloromethyl derivatives, followed by hydrolysis and purification steps.

Representative Synthetic Scheme Summary

Research Findings and Yields

- The Suzuki coupling step typically yields intermediates in the range of 82–93%.

- Condensation and reduction steps are efficient, with isolated yields around 80–90% reported for similar derivatives.

- Purification by column chromatography ensures high purity (HPLC purity >95%).

- The overall synthetic route is amenable to structural modifications for SAR (structure-activity relationship) studies.

Notes on Process Optimization and Scalability

- The use of triphosgene as a phosgene substitute improves safety and reaction control.

- The palladium-catalyzed Suzuki reaction is well-established for biaryl synthesis, providing good regioselectivity.

- Reduction conditions are mild, minimizing side reactions.

- Methylation via N-methylformamide and phase transfer catalysts avoids the need for hazardous methyl halides.

- The process avoids expensive catalysts like Pt/C and high-pressure hydrogenation in some steps, enhancing economic viability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine and its derivatives have been explored for their inhibitory effects on specific biological targets, particularly human sirtuin 2 (SIRT2), which is implicated in cancer and neurodegenerative diseases. Research indicates that derivatives of this compound exhibit significant inhibition of SIRT2, making them potential candidates for cancer therapeutics.

Inhibition of SIRT2

A study published in Molecules demonstrated that certain derivatives of (5-phenylfuran-2-yl)methanamine displayed potent inhibitory activity against SIRT2, with an IC50 value as low as 2.47 μM, outperforming the known inhibitor AGK2 (IC50 = 17.75 μM) . The research emphasizes the importance of the furan moiety in enhancing the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is crucial for optimizing its pharmacological properties. The presence of various substituents on the furan ring significantly influences the compound's biological activity.

Key Findings from SAR Studies

- Hydrophobic Interactions : The molecular docking studies suggest that the compound fits well within the hydrophobic pocket of SIRT2, indicating that hydrophobic interactions are vital for binding affinity.

- Water Solubility : The compound's solubility parameters (cLogP = 1.63 and cLogS = -3.63) suggest favorable properties for drug formulation, which is essential for oral bioavailability .

Case Studies and Research Findings

Several studies have documented the effects of N-methyl derivatives in various cancer cell lines, showcasing their potential as therapeutic agents.

Anticancer Activity

A comprehensive study evaluated the antiproliferative effects of various compounds on gastric cancer cell lines, highlighting that some derivatives exhibited growth inhibition comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). For instance, FTO-43 N showed EC50 values ranging from 17.7 to 35.9 μM across different gastric cancer cell lines, indicating its potential as a viable treatment option with a favorable therapeutic index .

| Compound | EC50 Values (μM) | Comparison with 5-FU |

|---|---|---|

| FTO-43 N | 17.7 - 35.9 | Comparable |

| 5-FU | ~6.4 - 218 | Standard |

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Effects : The 2-phenyl group on the furan enhances lipophilicity relative to methyl-substituted pyrazoles (e.g., ), which may improve membrane permeability in biological systems.

- Salt Forms : The hydrochloride salt of the isoxazole derivative () suggests higher aqueous solubility compared to the free base form of the target compound.

Commercial and Industrial Relevance

- Market Trends : Naphthalene-based methanamines () are commercially significant, implying that the target compound’s furan system could fill niche applications requiring smaller aromatic systems.

- Agrochemical Potential: The isoxazole hydrochloride () and pyrazole derivatives () underscore the role of heterocycles in agrochemical design, a domain where the target compound’s furan may offer novel modes of action.

Biological Activity

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine features a furan ring, which is known for its diverse biological activities. The presence of the methyl and phenyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

The biological activity of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit specific enzymatic activities or alter cellular signaling in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, certain analogs have demonstrated cytotoxicity in breast and lung cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | Structure | Moderate | High |

| (5-Methyl-2-phenylfuran-3-yl)methanol | Structure | High | Moderate |

| 5-Phenylfuran derivatives | Structure | Low | High |

This table illustrates how N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine compares to other related compounds in terms of biological activity.

Case Studies and Research Findings

- Antiviral Screening : In silico screening for antiviral activity against human norovirus revealed that compounds structurally related to N-methyl derivatives showed promising RdRp inhibition, indicating potential for further development as antiviral agents .

- Cancer Cell Studies : A study focused on human sirtuin 2 (SIRT2) inhibitors demonstrated that certain derivatives exhibited selective inhibition in breast cancer cells, suggesting a pathway through which N-methyl derivatives could exert anticancer effects .

- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate a trend where modifications to the furan ring enhance both antimicrobial and anticancer activities. This suggests that further structural modifications to N-methyl derivatives may yield even more potent compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reductive amination or alkylation of a furan precursor. For example, coupling 5-methyl-2-phenylfuran-3-carbaldehyde with methylamine under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C) may yield the target amine. Optimization parameters include:

- Temperature : 60–80°C for improved kinetics.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility.

- Catalyst : Palladium-based catalysts improve selectivity for furan derivatives .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

- Analytical Workflow :

NMR : ¹H/¹³C NMR identifies substituents on the furan ring and methylamine group. Key signals:

- Furan protons (δ 6.2–7.5 ppm).

- N-methyl group (δ 2.2–2.5 ppm).

Mass Spectrometry : Exact mass (201.1080 g/mol) confirms molecular formula (C₁₃H₁₅NO) .

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemical uncertainties .

Q. What are the critical storage and handling protocols for this amine to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Safety : Avoid inhalation/skin contact; use fume hoods and PPE. Incompatible with strong acids/oxidizers .

Advanced Research Questions

Q. How can researchers address discrepancies in logP values between computational predictions and experimental measurements?

- Data Reconciliation :

- Experimental logP : Determine via shake-flask method (observed logP ≈ 2.5–3.0).

- Computational Tools : Compare results from MarvinSketch, ACD/Labs, and Molinspiration. Adjust parameters for furan’s electron-rich π-system, which may overestimate hydrophobicity .

Q. What strategies are effective for studying metabolic stability and cytochrome P450 interactions of this compound?

- In Vitro Assays :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS.

CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

- Findings : Structural analogs show moderate CYP3A4 inhibition (IC₅₀ ≈ 10–20 µM), suggesting potential for drug-drug interactions .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced binding affinity?

- Workflow :

Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., GPCRs).

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.